3-isopropyl-alpha-methylbenzyl alcohol structure and molecular weight
3-isopropyl-alpha-methylbenzyl alcohol structure and molecular weight
An authoritative guide for researchers, scientists, and drug development professionals on the structure, properties, synthesis, and analysis of 1-(3-isopropylphenyl)ethanol.
Introduction
1-(3-isopropylphenyl)ethanol, formerly known by the semi-systematic name 3-isopropyl-alpha-methylbenzyl alcohol, is an aromatic alcohol with growing interest in various fields of chemical research and development. Its structure, featuring a chiral center and a substituted phenyl ring, makes it a valuable building block in organic synthesis, particularly for the preparation of more complex molecules with potential applications in materials science and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and in-depth spectroscopic analysis.
Molecular Structure and Properties
The fundamental characteristics of 1-(3-isopropylphenyl)ethanol are summarized below, providing a foundational understanding of this compound.
Table 1: Physicochemical Properties of 1-(3-isopropylphenyl)ethanol
| Property | Value | Source |
| IUPAC Name | 1-(3-isopropylphenyl)ethanol | N/A |
| Synonyms | 3-isopropyl-alpha-methylbenzyl alcohol | N/A |
| CAS Number | 99723-36-1 | [1] |
| Molecular Formula | C₁₁H₁₆O | [1] |
| Molecular Weight | 164.24 g/mol | [1] |
| Appearance | Not specified, likely a liquid | N/A |
The structure of 1-(3-isopropylphenyl)ethanol, as determined by its IUPAC name, consists of a benzene ring substituted with an isopropyl group at the meta (3-) position and a 1-hydroxyethyl group. The presence of a stereocenter at the carbinol carbon means that this alcohol exists as a pair of enantiomers, (R)-1-(3-isopropylphenyl)ethanol and (S)-1-(3-isopropylphenyl)ethanol.
Synthesis of 1-(3-isopropylphenyl)ethanol
A prevalent and efficient method for the synthesis of 1-(3-isopropylphenyl)ethanol is the reduction of its corresponding ketone, 1-(3-isopropylphenyl)ethanone. This transformation can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common choice due to its selectivity and mild reaction conditions.[2][3]
Experimental Protocol: Reduction of 1-(3-isopropylphenyl)ethanone with Sodium Borohydride
This protocol outlines a standard laboratory procedure for the synthesis of 1-(3-isopropylphenyl)ethanol.
Materials:
-
1-(3-isopropylphenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Ethanol (or Methanol)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(3-isopropylphenyl)ethanone in ethanol at room temperature. A typical concentration is around 0.25 M.[4]
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (approximately 2 equivalents of hydride per equivalent of ketone) portion-wise to the stirred solution.[4] The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting ketone.[5]
-
Quenching: Once the reaction is complete, slowly add dilute hydrochloric acid to the reaction mixture to quench the excess sodium borohydride and neutralize the resulting alkoxide. This should be done in an ice bath as the quenching process can be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[5] The aqueous layer is removed, and the organic layer is washed sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Spectroscopic Analysis
The structural elucidation of 1-(3-isopropylphenyl)ethanol relies on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of an alcohol is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibration.[6] A strong C-O stretching absorption is also expected in the range of 1000-1200 cm⁻¹. For 1-(3-nitrophenyl)ethanol, a similar compound, a broad peak around 3350 cm⁻¹ corresponding to the O-H stretch has been observed.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 1-(3-isopropylphenyl)ethanol is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, the methine proton of the hydroxyethyl group, the methyl protons of the hydroxyethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms. The chemical shifts are typically referenced to a standard such as tetramethylsilane (TMS).[6]
¹³C NMR: The carbon-13 NMR spectrum will display a unique signal for each carbon atom in a distinct chemical environment. The carbon attached to the hydroxyl group is expected to have a chemical shift in the range of 60-70 ppm.[1]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of alcohols often results in a weak or absent molecular ion peak.[7] Characteristic fragmentation patterns include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[7][8] For 1-(3-isopropylphenyl)ethanol, fragmentation would likely involve the loss of a methyl group (M-15) or an isopropyl group (M-43).
Safety and Handling
1-(3-isopropylphenyl)ethanol should be handled with care in a well-ventilated laboratory, following standard safety protocols for organic chemicals. It is expected to be an irritant to the eyes and skin.[9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dry place away from ignition sources.[10]
References
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Chegg. (2020, July 5). Which product does this IR spectrum show and why? 1(3-nitrophenyl)-ethanol 1(3-aminophenyl). Retrieved from [Link]
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Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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Airgas. (n.d.). Isopropyl Alcohol SAFETY DATA SHEET. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol fragmentation pattern. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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ResearchGate. (n.d.). 13C-NMR spectra of isopropyl alcohol extracts. Retrieved from [Link]
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University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Mass fragmentation pattern of major identified compounds of ethanol.... Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Isopropyl alcohol. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
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De-ionized water. (2024, January 18). Ethanol - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 5 - Fragmentation of Alcohols [Video]. YouTube. [Link]
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Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
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Defense Technical Information Center. (1982, July 15). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
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